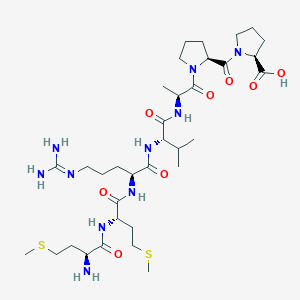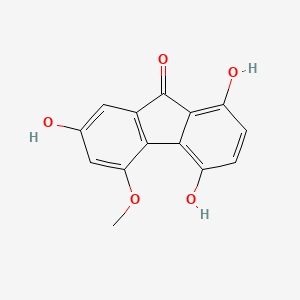![molecular formula C42H36N2O B14239782 2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) CAS No. 464920-84-1](/img/structure/B14239782.png)
2,2'-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, features a unique structure with a hexyloxy group and phenylquinoline units, making it a subject of interest for various scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Hexyloxy-Substituted Benzene: This step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate to form 4-hexyloxyphenol.
Coupling with Quinoline Derivatives: The hexyloxy-substituted benzene is then coupled with 4-phenylquinoline derivatives using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the quinoline units to tetrahydroquinoline derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or quinoline rings using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Brominated or nitrated derivatives of the original compound.
科学的研究の応用
2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
作用機序
The mechanism of action of 2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-[(3-Hexyloxyphenyl)propyl]amino-1,2-naphthalenedione
- 1,1’-[1,4-Phenylene bis[3-(6-chloro-2-methyl-4-phenylquinolin-3-yl)pyrazoline]
Uniqueness
2,2’-[4-(Hexyloxy)-1,3-phenylene]bis(4-phenylquinoline) is unique due to its specific structural features, including the hexyloxy group and the bis(phenylquinoline) units
特性
CAS番号 |
464920-84-1 |
|---|---|
分子式 |
C42H36N2O |
分子量 |
584.7 g/mol |
IUPAC名 |
2-[2-hexoxy-5-(4-phenylquinolin-2-yl)phenyl]-4-phenylquinoline |
InChI |
InChI=1S/C42H36N2O/c1-2-3-4-15-26-45-42-25-24-32(40-28-35(30-16-7-5-8-17-30)33-20-11-13-22-38(33)43-40)27-37(42)41-29-36(31-18-9-6-10-19-31)34-21-12-14-23-39(34)44-41/h5-14,16-25,27-29H,2-4,15,26H2,1H3 |
InChIキー |
KWLWGCDXSXYBGT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4)C5=NC6=CC=CC=C6C(=C5)C7=CC=CC=C7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Octyloxy)-5-[2-(trimethoxysilyl)ethyl]cyclohexan-1-OL](/img/structure/B14239700.png)
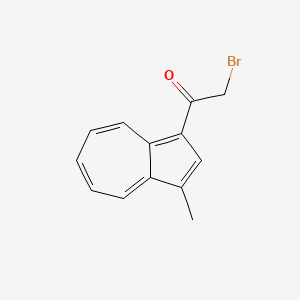
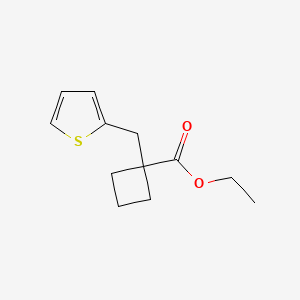
![Ethanone, 1-[4-(4-hydroxy-1-butynyl)phenyl]-](/img/structure/B14239725.png)
![3-{[6-(2-Ethylhexane-1-sulfinyl)hexane-1-sulfinyl]methyl}heptane](/img/structure/B14239726.png)
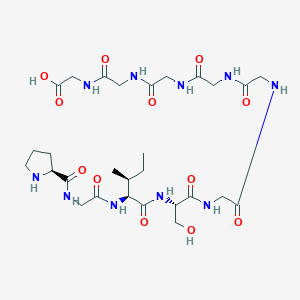
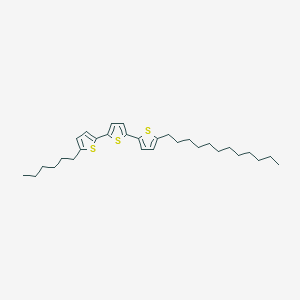
![3-Methoxy-N-[1-(2-methoxybenzoyl)cyclopentyl]-2-methylbenzamide](/img/structure/B14239749.png)
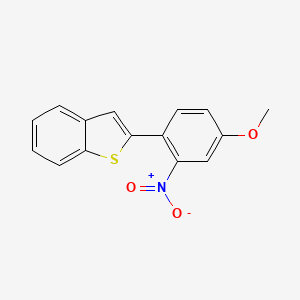
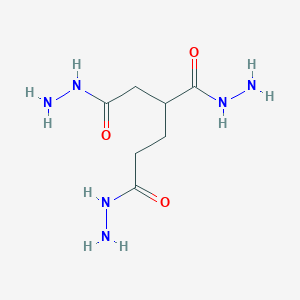
![N-(4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14239765.png)
![(6R)-6-({[tert-Butyl(diphenyl)silyl]oxy}methyl)piperidin-2-one](/img/structure/B14239772.png)
